Ethyl 5-amino-4-fluoro-2-methylbenzoate Ethyl 5-amino-4-fluoro-2-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 1566144-55-5
VCID: VC2598711
InChI: InChI=1S/C10H12FNO2/c1-3-14-10(13)7-5-9(12)8(11)4-6(7)2/h4-5H,3,12H2,1-2H3
SMILES: CCOC(=O)C1=CC(=C(C=C1C)F)N
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol

Ethyl 5-amino-4-fluoro-2-methylbenzoate

CAS No.: 1566144-55-5

Cat. No.: VC2598711

Molecular Formula: C10H12FNO2

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-4-fluoro-2-methylbenzoate - 1566144-55-5

Specification

CAS No. 1566144-55-5
Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
IUPAC Name ethyl 5-amino-4-fluoro-2-methylbenzoate
Standard InChI InChI=1S/C10H12FNO2/c1-3-14-10(13)7-5-9(12)8(11)4-6(7)2/h4-5H,3,12H2,1-2H3
Standard InChI Key ZFPJZHDFUMVWEZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1C)F)N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1C)F)N

Introduction

Chemical Properties and Structure

Ethyl 5-amino-4-fluoro-2-methylbenzoate is a substituted benzoate with a well-defined chemical structure. Its molecular architecture features an ethyl ester group connected to a benzene ring that contains three key substituents: an amino group at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position.

Basic Chemical Information

The fundamental chemical properties of ethyl 5-amino-4-fluoro-2-methylbenzoate are summarized in the following table:

PropertyValue
CAS Number1566144-55-5
Molecular FormulaC₁₀H₁₂FNO₂
Molecular Weight197.21 g/mol
IUPAC NameEthyl 5-amino-4-fluoro-2-methylbenzoate
Standard InChIInChI=1S/C10H12FNO2/c1-3-14-10(13)7-5-9(12)8(11)4-6(7)2/h4-5H,3,12H2,1-2H3
Standard InChIKeyZFPJZHDFUMVWEZ-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC(=C(C=C1C)F)N

The compound's structure consists of a benzene ring with four substituents arranged in specific positions. The ethyl ester group (COOC₂H₅) is directly attached to the aromatic ring, while the amino group (NH₂), fluorine atom (F), and methyl group (CH₃) are positioned at carbon atoms 5, 4, and 2, respectively.

Physical Properties

The physical characteristics of ethyl 5-amino-4-fluoro-2-methylbenzoate are important for understanding its behavior in various applications and research contexts. At standard conditions, it appears as a crystalline solid with specific solubility characteristics in common organic solvents. The presence of both polar groups (amino and fluoro) and nonpolar regions (methyl and ethyl) in its structure contributes to its solubility profile, making it soluble in common organic solvents like dichloromethane, dimethylformamide, and alcohols.

The amino group on the aromatic ring can participate in hydrogen bonding as a hydrogen donor, while the carbonyl oxygen and fluorine atom can act as hydrogen bond acceptors. These characteristics influence the compound's interactions with other molecules and biological systems. Additionally, the fluorine substituent affects the electronic distribution within the molecule, potentially impacting its reactivity and stability.

Synthesis and Preparation

The synthesis of ethyl 5-amino-4-fluoro-2-methylbenzoate typically follows established organic chemistry procedures, with various routes possible depending on the starting materials and desired purity.

Synthetic Routes

The preparation of ethyl 5-amino-4-fluoro-2-methylbenzoate generally involves starting materials such as appropriately substituted anilines or fluorinated benzoic acid derivatives. One common approach begins with 2-methyl-4-fluoroaniline, which undergoes a series of reactions including protection of the amino group, esterification, and controlled substitution reactions to achieve the desired positioning of functional groups.

The synthesis can be optimized for yield and purity by carefully controlling reaction parameters such as temperature, solvent choice, catalyst systems, and reaction duration. The specific synthetic route chosen often depends on the availability of starting materials, the scale of production, and the intended application of the final product.

Purification Methods

After synthesis, the compound typically requires purification to remove reaction by-products and unreacted starting materials. Common purification methods include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel or other stationary phases

  • Preparative HPLC for high-purity requirements

The purity of the final product can be determined using analytical techniques such as HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods provide information about the compound's identity and the presence of any impurities.

Applications in Research and Industry

Ethyl 5-amino-4-fluoro-2-methylbenzoate serves as a valuable building block in various research and industrial applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry Applications

In pharmaceutical research, ethyl 5-amino-4-fluoro-2-methylbenzoate functions as an intermediate in the synthesis of more complex molecules with potential therapeutic activities. The presence of the amino group provides a site for further functionalization through reactions such as amide formation, reductive amination, or diazonium chemistry. These modifications can lead to the development of compounds with specific biological activities.

The fluorine substituent is particularly valuable in medicinal chemistry for several reasons:

  • It can enhance metabolic stability by blocking potential sites of oxidative metabolism

  • It can alter the electronic properties of the molecule, affecting its binding to target proteins

  • It can improve membrane permeability and bioavailability

  • It can form unique interactions with protein binding sites through polar interactions

The methyl group at the 2-position can influence the three-dimensional conformation of the molecule and provide hydrophobic interactions with target proteins. The ethyl ester group offers possibilities for further derivatization or hydrolysis to form the corresponding carboxylic acid.

Materials Science Applications

Beyond medicinal chemistry, ethyl 5-amino-4-fluoro-2-methylbenzoate may find applications in materials science, particularly in the development of specialized polymers, dyes, or electronic materials. The amino group allows for polymerization or crosslinking reactions, while the fluorine substituent can impart specific properties such as increased thermal stability, chemical resistance, or unique optical characteristics.

Current Research and Future Prospects

Research involving ethyl 5-amino-4-fluoro-2-methylbenzoate continues to evolve, with potential applications in diverse fields of chemistry and materials science.

Ongoing Research Directions

Current research involving this compound and related derivatives focuses on several areas:

  • Development of novel synthetic methodologies to improve yield and selectivity

  • Exploration of structure-activity relationships in pharmaceutical applications

  • Investigation of its utility as a scaffold for constructing more complex molecular architectures

  • Assessment of its potential in polymer chemistry and materials development

The versatility of ethyl 5-amino-4-fluoro-2-methylbenzoate as a building block stems from its multiple functional groups that allow for selective chemical transformations. This characteristic makes it valuable for researchers seeking to create diverse chemical libraries for biological screening or materials development.

Future Applications

The future applications of ethyl 5-amino-4-fluoro-2-methylbenzoate may expand beyond current uses as advances in synthetic methodology and analytical techniques continue. Potential future directions include:

  • Integration into fragment-based drug discovery programs

  • Development as a component in specialized imaging agents

  • Utilization in the synthesis of fluorinated materials with unique properties

  • Application in green chemistry approaches that leverage selective functionalization

As research in fluorine chemistry and aromatic amine chemistry progresses, new applications for this compound and its derivatives are likely to emerge.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator